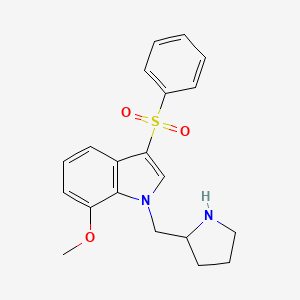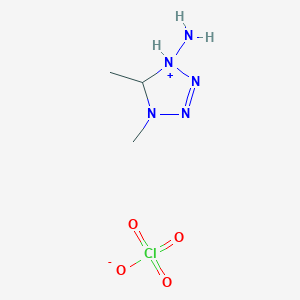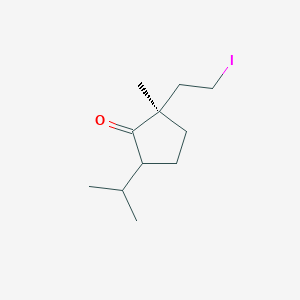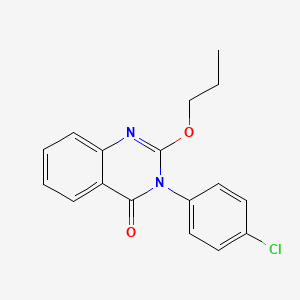![molecular formula C10H17NO3Si B12533866 {2-[4-(2-Aminoethyl)phenyl]ethyl}silanetriol CAS No. 674778-30-4](/img/structure/B12533866.png)
{2-[4-(2-Aminoethyl)phenyl]ethyl}silanetriol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-[4-(2-Aminoethyl)phenyl]ethyl}silanetriol is an organosilicon compound with the molecular formula C10H17NO3Si This compound contains a silanetriol group attached to a phenyl ring, which is further substituted with an aminoethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-(2-Aminoethyl)phenyl]ethyl}silanetriol typically involves the reaction of a silane precursor with a phenyl derivative containing an aminoethyl group. One common method is the hydrosilylation reaction, where a silane compound reacts with an unsaturated organic compound in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the final product. Additionally, the use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
{2-[4-(2-Aminoethyl)phenyl]ethyl}silanetriol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the silanetriol moiety can be oxidized to form silanols or siloxanes.
Reduction: The aminoethyl group can be reduced to form primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are employed under acidic conditions.
Major Products Formed
Oxidation: Silanols, siloxanes
Reduction: Primary amines
Substitution: Nitro or halogenated derivatives of the phenyl ring
科学的研究の応用
{2-[4-(2-Aminoethyl)phenyl]ethyl}silanetriol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials, such as siloxane polymers and hybrid organic-inorganic compounds.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems and tissue engineering.
Medicine: Explored for its antimicrobial properties and potential use in developing new pharmaceuticals.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its unique chemical properties.
作用機序
The mechanism of action of {2-[4-(2-Aminoethyl)phenyl]ethyl}silanetriol involves its interaction with various molecular targets and pathways. The silanetriol group can form hydrogen bonds with biological molecules, enhancing its biocompatibility. The aminoethyl group can interact with cellular receptors, potentially modulating biological activities. Additionally, the phenyl ring can participate in π-π interactions, further influencing the compound’s behavior in biological systems.
類似化合物との比較
Similar Compounds
Phenol, 4-(2-aminoethyl)-: Contains a phenyl ring with an aminoethyl group but lacks the silanetriol moiety.
Silanetriol, [2-[4-(2-aminoethyl)phenyl]ethyl]-: Similar structure but may have different substituents on the phenyl ring.
Uniqueness
{2-[4-(2-Aminoethyl)phenyl]ethyl}silanetriol is unique due to the presence of both organic (phenyl, aminoethyl) and inorganic (silanetriol) components in its structure. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications that similar compounds may not be able to achieve.
特性
CAS番号 |
674778-30-4 |
|---|---|
分子式 |
C10H17NO3Si |
分子量 |
227.33 g/mol |
IUPAC名 |
2-[4-(2-trihydroxysilylethyl)phenyl]ethanamine |
InChI |
InChI=1S/C10H17NO3Si/c11-7-5-9-1-3-10(4-2-9)6-8-15(12,13)14/h1-4,12-14H,5-8,11H2 |
InChIキー |
INZOEYSUNGYRDG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CCN)CC[Si](O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-6H-benzo[c]chromen-6-one](/img/structure/B12533784.png)

![3-Bromo-7-(thiophen-2-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B12533791.png)
![[(8-Phenylocta-1,5-diyn-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B12533792.png)
![5H-Oxazolo[3,4-A]oxireno[C]pyridine](/img/structure/B12533794.png)


![Bicyclo[4.2.0]oct-7-en-2-one, 7-phenyl-8-[(phenylmethyl)seleno]-](/img/structure/B12533813.png)



![1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzene](/img/structure/B12533843.png)


